molecular formula C20H19N5O2S B2812547 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903041-09-7

4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2812547
CAS RN: 1903041-09-7
M. Wt: 393.47
InChI Key: UPFDDZNXKFZHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group. The specific structure of this compound also includes a thiophene, a triazole, and a pyridazine ring, which may contribute to its potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution reactions . For instance, triazole derivatives can be synthesized by treating Schiff’s bases with appropriate reagents in the presence of a base .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray crystallography . The presence of multiple aromatic rings in this compound suggests it may have a planar structure, which could be confirmed using similar methods.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiophene and triazole rings might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Antiproliferative Activity

Research into [1,2,4]triazolo[4,3-b]pyridazine derivatives has identified their potential antiproliferative activity against various cell lines. The synthesis of a library of such derivatives revealed that while they lost some of the thrombin inhibitory and fibrinogen receptor antagonistic activities of their precursors, they gained the ability to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety or similar structures. These compounds have shown varying degrees of effectiveness against gram-positive and gram-negative bacteria, as well as against various fungal species, highlighting their potential as antimicrobial agents (Patel & Patel, 2015).

Structure and Reactivity Studies

The synthesis and structural analysis of such compounds provide valuable insights into their reactivity and potential pharmacological applications. For example, detailed synthesis procedures, structural analysis through X-ray diffraction, and density functional theory calculations have been conducted to understand the properties of these compounds better, laying the groundwork for further pharmaceutical applications (Sallam et al., 2021).

Insecticidal Applications

Research has also extended into the potential use of these compounds as insecticidal agents, with some derivatives showing promising results against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This suggests that, beyond their antimicrobial properties, these compounds could have broader applications in agriculture (Soliman et al., 2020).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to note that this product is not intended for human or veterinary use, but for research use only.

Future Directions

The potential applications of this compound could be explored in various fields, including medicinal chemistry. Its structural features suggest it might have antifungal, antiviral, and antimicrobial activities, which could be investigated in future studies .

properties

IUPAC Name

4-propan-2-yloxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13(2)27-15-7-5-14(6-8-15)20(26)21-12-19-23-22-18-10-9-16(24-25(18)19)17-4-3-11-28-17/h3-11,13H,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFDDZNXKFZHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.